Cas no 1704069-26-0 ((3-(1,4-Dioxa-8-azaspiro4.5decan-8-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid)

(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid is a boronic acid derivative featuring a spirocyclic sulfonamide scaffold and a trifluoromethoxy substituent. This compound is of interest in synthetic and medicinal chemistry due to its potential as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in complex molecule synthesis. The electron-withdrawing trifluoromethoxy group enhances reactivity, while the spirocyclic structure may contribute to steric and electronic modulation. Its boronic acid moiety allows for selective functionalization, making it valuable in the development of pharmaceuticals, agrochemicals, and advanced materials. The compound’s stability and compatibility with various reaction conditions further underscore its utility in organic synthesis.
(3-(1,4-Dioxa-8-azaspiro4.5decan-8-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid structure
1704069-26-0 structure
Product name:(3-(1,4-Dioxa-8-azaspiro4.5decan-8-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid
CAS No:1704069-26-0
MF:C14H17BF3NO7S
MW:411.158493757248
MDL:MFCD28384298
CID:4703430

(3-(1,4-Dioxa-8-azaspiro4.5decan-8-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid
    • AM88366
    • (3-(1,4-Dioxa-8-azaspiro4.5decan-8-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid
    • MDL: MFCD28384298
    • Inchi: 1S/C14H17BF3NO7S/c16-14(17,18)26-11-2-1-10(15(20)21)9-12(11)27(22,23)19-5-3-13(4-6-19)24-7-8-25-13/h1-2,9,20-21H,3-8H2
    • InChI Key: VCZCDXRISXQMJU-UHFFFAOYSA-N
    • SMILES: S(C1C=C(B(O)O)C=CC=1OC(F)(F)F)(N1CCC2(CC1)OCCO2)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 611
  • Topological Polar Surface Area: 114

(3-(1,4-Dioxa-8-azaspiro4.5decan-8-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D122625-100mg
(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid
1704069-26-0
100mg
$ 425.00 2022-06-06
Matrix Scientific
148230-1g
(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid, 95%
1704069-26-0 95%
1g
$816.00 2023-09-10
TRC
D122625-50mg
(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid
1704069-26-0
50mg
$ 255.00 2022-06-06
Matrix Scientific
148230-500mg
(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid, 95%
1704069-26-0 95%
500mg
$363.00 2023-09-10

Additional information on (3-(1,4-Dioxa-8-azaspiro4.5decan-8-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid

Introduction to (3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid (CAS No. 1704069-26-0)

(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid (CAS No. 1704069-26-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. This compound is characterized by its unique structural features, which include a boronic acid moiety, a trifluoromethoxy group, and a spirocyclic sulfonamide. These functional groups endow the molecule with a diverse range of chemical and biological properties, making it a promising candidate for various therapeutic applications.

The boronic acid functionality is particularly noteworthy due to its ability to form stable complexes with various biomolecules, such as carbohydrates and proteins. This property has been extensively exploited in the development of boronic acid-based drugs, which have shown promise in treating conditions such as diabetes and cancer. The presence of the trifluoromethoxy group further enhances the molecule's lipophilicity and metabolic stability, which are crucial for optimizing drug delivery and bioavailability.

The spirocyclic sulfonamide moiety is another key feature of this compound. Spirocyclic structures are known for their enhanced conformational rigidity and improved pharmacokinetic properties. The sulfonamide group, on the other hand, is a well-known pharmacophore that has been widely used in the design of drugs targeting various biological processes, including enzyme inhibition and receptor modulation.

Recent studies have highlighted the potential of (3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid in the treatment of inflammatory diseases. In vitro assays have demonstrated that this compound exhibits potent anti-inflammatory activity by selectively inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, preliminary animal studies have shown that the compound can effectively reduce inflammation in models of rheumatoid arthritis and colitis.

The unique combination of functional groups in (3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid also makes it an attractive candidate for the development of novel imaging agents. Boronic acids are known to form stable complexes with fluoride ions, which can be radiolabeled for use in positron emission tomography (PET) imaging. This property opens up possibilities for using this compound in diagnostic applications, particularly in the early detection and monitoring of diseases such as cancer.

In terms of synthetic accessibility, (3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid can be synthesized through a multi-step process involving boronation, sulfonation, and spirocyclization reactions. The synthetic route has been optimized to achieve high yields and purity, making it feasible for large-scale production.

The safety profile of (3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid has been extensively evaluated through various toxicity studies. These studies have shown that the compound exhibits low toxicity at therapeutic doses and does not cause significant adverse effects in preclinical models. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.

In conclusion, (3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid (CAS No. 1704069-26-0) represents a promising compound with a wide range of potential applications in medicinal chemistry and drug discovery. Its unique structural features and favorable biological properties make it an attractive candidate for further research and development.

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